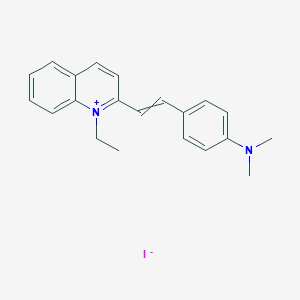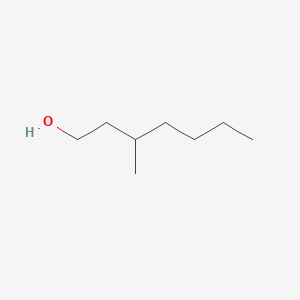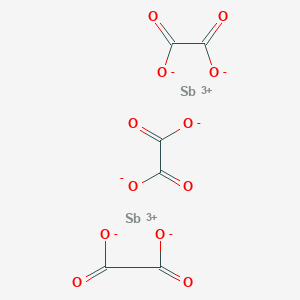
草酸锑
概述
描述
Antimony oxalate is a chemical compound composed of antimony and oxalate ions It is typically represented by the formula Sb2(C2O4)3
科学研究应用
Antimony oxalate has several scientific research applications:
- Materials Science: It is used as a precursor in the synthesis of antimony-containing compounds and mixed crystal oxides .
- Chemistry: It serves as a reagent in various chemical reactions and studies involving antimony compounds.
- Biology and Medicine: While specific applications in biology and medicine are limited, antimony compounds, in general, have been studied for their potential therapeutic properties .
- Industry: Antimony oxalate can be used in the production of antimony-based materials and as a catalyst in certain industrial processes .
安全和危害
Antimony can be harmful to the eyes and skin. It can also cause problems with the lungs, heart, and stomach. Workers may be harmed from exposure to antimony and its compounds . Antimony Oxalate should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and it should not be eaten, drunk, or smoked when using this product .
准备方法
Synthetic Routes and Reaction Conditions: Antimony oxalate can be synthesized through the reaction of antimony(III) oxide with oxalic acid. The process involves refluxing freshly prepared antimony(III) oxide in oxalic acid, resulting in the formation of antimony oxalate as a colorless precipitate . Another method involves adding oxalic acid to a solution of antimony trichloride in hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for antimony oxalate are not extensively documented, the synthesis typically follows the laboratory procedures mentioned above, scaled up for industrial use. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound.
化学反应分析
Types of Reactions: Antimony oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: It can be reduced to elemental antimony under specific conditions.
Decomposition: Upon heating, antimony oxalate decomposes to form antimony(III) oxide, carbon dioxide, and carbon monoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide can oxidize antimony(III) to antimony(V) under alkaline conditions.
Reducing Agents: Reducing agents like aluminum and iron can reduce antimony(III) to elemental antimony.
Thermal Decomposition: Heating antimony oxalate at around 564 K results in its decomposition.
Major Products Formed:
- Antimony(III) oxide
- Carbon dioxide
- Carbon monoxide
作用机制
The mechanism of action of antimony oxalate involves its ability to undergo oxidation and reduction reactions, which are crucial in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in materials science, it acts as a precursor that decomposes to form antimony oxide, which can then participate in further reactions to form complex materials .
相似化合物的比较
- Bismuth oxalate
- Cadmium oxalate
- Zirconium oxalate
Comparison: Antimony oxalate is unique due to its specific thermal decomposition properties and its role as a precursor in the synthesis of antimony-containing materials. Compared to bismuth oxalate and cadmium oxalate, antimony oxalate has distinct thermal stability and decomposition characteristics . Zirconium oxalate, on the other hand, has different coordination chemistry and applications in materials science .
属性
IUPAC Name |
antimony(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Sb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPOELGNTXHPU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O12Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16455-98-4 | |
| Record name | Antimony oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



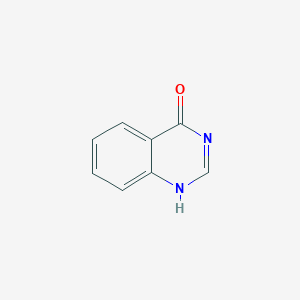
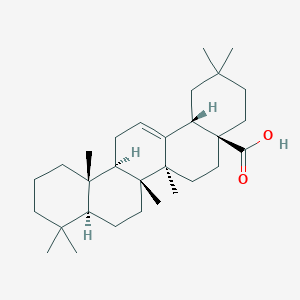
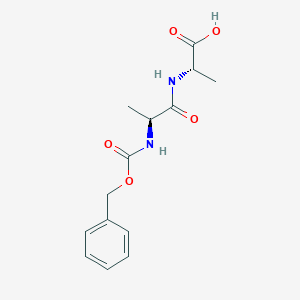
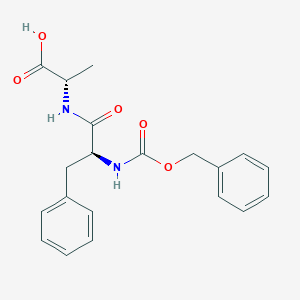
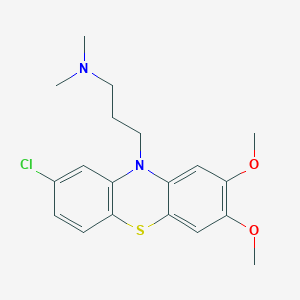
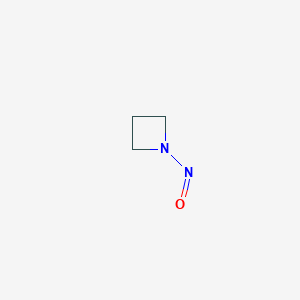
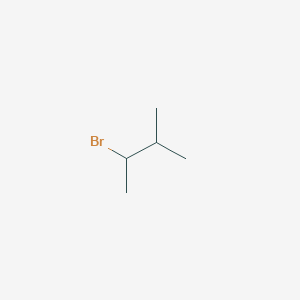
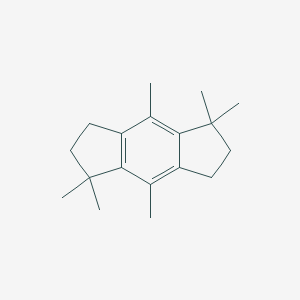
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
